((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate ((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.: 42867-74-3
VCID: VC7974865
InChI: InChI=1S/C11H12N2O5/c1-7(14)17-6-8-2-3-10(18-8)13-5-4-9(15)12-11(13)16/h2-5,8,10H,6H2,1H3,(H,12,15,16)/t8-,10+/m0/s1
SMILES: CC(=O)OCC1C=CC(O1)N2C=CC(=O)NC2=O
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol

((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate

CAS No.: 42867-74-3

Cat. No.: VC7974865

Molecular Formula: C11H12N2O5

Molecular Weight: 252.22 g/mol

* For research use only. Not for human or veterinary use.

((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate - 42867-74-3

CAS No. 42867-74-3
Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
IUPAC Name [(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Standard InChI InChI=1S/C11H12N2O5/c1-7(14)17-6-8-2-3-10(18-8)13-5-4-9(15)12-11(13)16/h2-5,8,10H,6H2,1H3,(H,12,15,16)/t8-,10+/m0/s1
Standard InChI Key ZJEYZGAQPYLRFC-WCBMZHEXSA-N
Isomeric SMILES CC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=CC(=O)NC2=O
SMILES CC(=O)OCC1C=CC(O1)N2C=CC(=O)NC2=O
Canonical SMILES CC(=O)OCC1C=CC(O1)N2C=CC(=O)NC2=O

Structural and Stereochemical Features

Molecular Architecture

The compound’s core structure consists of a 2,5-dihydrofuran ring substituted at the 2-position with an acetoxymethyl group and at the 5-position with a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl group. The stereochemical configuration at the 2nd and 5th positions of the dihydrofuran ring is specified as (2S,5R), which critically influences its biological activity and synthetic accessibility .

Key Structural Components

  • Dihydrofuran ring: A five-membered oxygen-containing heterocycle with two double bonds, contributing to conformational rigidity.

  • Pyrimidinedione moiety: A six-membered aromatic ring with two ketone groups at positions 2 and 4, known for hydrogen-bonding interactions in biological systems.

  • Acetoxymethyl group: An ester-functionalized side chain that enhances lipophilicity and metabolic stability .

The molecular formula is C₁₂H₁₄N₂O₅, with a molecular weight of 266.25 g/mol .

Stereochemical Configuration

The (2S,5R) configuration ensures specific spatial orientation of functional groups, which is critical for:

  • Enantioselective synthesis: Asymmetric induction during synthetic steps to avoid racemization.

  • Target binding: Optimal interactions with chiral biological targets, such as enzymes or receptors .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of ((2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,5-dihydrofuran-2-yl)methyl acetate involves multi-step organic transformations:

  • Formation of the dihydrofuran core: Achieved via cyclization of γ,δ-unsaturated alcohols or ketones under acid catalysis.

  • Introduction of the pyrimidinedione group: Coupling of the dihydrofuran intermediate with a pre-functionalized pyrimidinedione derivative using nucleophilic substitution or metal-catalyzed cross-coupling .

  • Esterification: Acetylation of the hydroxymethyl group on the dihydrofuran ring using acetic anhydride or acetyl chloride in the presence of a base.

Reaction Conditions

  • Temperature: 0–25°C for cyclization steps to prevent side reactions.

  • Catalysts: Lewis acids (e.g., BF₃·OEt₂) for ring-forming reactions; palladium catalysts for cross-coupling.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) for homogeneity and reactivity control .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water .

  • Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester and lactam functionalities.

Spectroscopic Characterization

TechniqueKey Data
¹H NMRδ 7.30 (s, 1H, pyrimidine H), δ 5.45 (m, 1H, dihydrofuran H), δ 2.10 (s, 3H, CH₃CO)
¹³C NMRδ 170.2 (C=O, acetate), δ 163.5 (C=O, pyrimidinedione), δ 85.4 (dihydrofuran C)
IR1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (pyrimidinedione C=O)
SupplierProduct NumberPackagingPrice (USD)PurityUpdated
Alichem774216821 g$1,014.5595%2021-12-16
ChemenuCM1655281 g$1,147.0095%2021-12-16
CrysdotCD700004531 g$1,217.0095+%2021-12-16

Data current as of December 2021; prices may vary based on market demand .

Applications in Research

Medicinal Chemistry

  • Antiviral agents: Structural analogs of this compound have shown inhibitory activity against HIV-1 reverse transcriptase, though specific data for this derivative remain proprietary.

  • Enzyme inhibition: The pyrimidinedione moiety mimics natural nucleobases, enabling potential interference with DNA/RNA-processing enzymes .

Material Science

  • Polymer precursors: The dihydrofuran ring’s rigidity makes it a candidate for high-performance polymer backbones.

Challenges and Future Directions

  • Stereoselective synthesis: Improving enantiomeric excess (ee) during dihydrofuran formation to reduce post-synthetic resolution steps.

  • Biological profiling: Comprehensive in vitro and in vivo studies to validate therapeutic potential .

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